Cholecystokinin-33 (1-21) (porcine)
Description
BenchChem offers high-quality Cholecystokinin-33 (1-21) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin-33 (1-21) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFIRAZDRTPBT-KGCFEYSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H169N33O30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-07-6 | |
| Record name | Cholecystokinin 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
Cholecystokinin 21 (CCK-21), also known as Cck-21 or Cholecystokinin-33 (1-21) (porcine), is a peptide hormone of the gastrointestinal system. It is synthesized and secreted by enteroendocrine cells in the duodenum. The primary targets of CCK-21 are the gallbladder and the pancreas. It also interacts with CCK receptors in the brain.
Mode of Action
CCK-21 stimulates the gallbladder to contract and release stored bile into the intestine. It also triggers the pancreas to deliver digestive juices. In the brain, CCK-21 has been shown to have positive effects on nerve activity.
Biochemical Pathways
CCK-21 affects several biochemical pathways. It promotes cell growth, energy production, gene expression, and protein synthesis. In rat brain neuroblasts, CCK-21 has been shown to promote neuroblast proliferation by inducing tyrosine phosphorylation of adaptor proteins p130 Cas and paxillin, two key components of focal adhesion complexes, and phosphorylation of PKB/AKT and ERK1/2, followed by stimulation of DNA-binding activity of AP-1.
Result of Action
The action of CCK-21 results in the stimulation of digestion of fat and protein, the release of bile and digestive enzymes, and acts as an appetite suppressant. It also has been studied for weight management regimens. Moreover, CCK-21 has been shown to have positive effects on enteric smooth muscle contraction.
Action Environment
The action of CCK-21 can be influenced by various environmental factors. For instance, cellular cholesterol is a natural modulator of the type 1 cholecystokinin receptor, with elevated levels disrupting normal stimulus-activity coupling
Biochemical Analysis
Biochemical Properties
Cholecystokinin 21 interacts with various enzymes, proteins, and other biomolecules. It is a ligand for the CCK 1 and CCK 2 receptors. It stimulates pancreatic enzyme secretion and growth, gallbladder contraction, and gut motility, satiety and inhibits acid secretion from the stomach.
Cellular Effects
Cholecystokinin 21 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It also stimulates calcitonin, insulin, and glucagon secretion.
Molecular Mechanism
Cholecystokinin 21 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the CCK 1 and CCK 2 receptors, triggering a cascade of intracellular events.
Temporal Effects in Laboratory Settings
The effects of Cholecystokinin 21 change over time in laboratory settings. It has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Cholecystokinin 21 vary with different dosages in animal models. It has been shown to have threshold effects and can cause toxic or adverse effects at high doses.
Metabolic Pathways
Cholecystokinin 21 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
Cholecystokinin-33 (1-21) (porcine), commonly referred to as CCK-21, is a peptide hormone that plays a crucial role in the gastrointestinal system. It is primarily synthesized and secreted by enteroendocrine cells located in the duodenum. This article provides a comprehensive overview of the biological activity of CCK-21, including its mechanisms of action, effects on various physiological processes, and relevant research findings.
Overview of Cholecystokinin-33 (1-21)
Chemical Properties:
- Molecular Formula: C98H169N33O30S
- Molecular Weight: 2321.691
- Purity: Typically 95% .
CCK-21 is known for stimulating gallbladder contraction and promoting the release of bile into the intestine, which aids in the digestion of fats and proteins. Additionally, it triggers the pancreas to release digestive enzymes, enhancing overall digestive efficiency.
CCK-21 operates through specific receptors, mainly the CCK1 and CCK2 receptors. Upon binding to these receptors, several biochemical pathways are activated, leading to various physiological effects:
- Gallbladder Contraction: Stimulates bile release into the intestine.
- Pancreatic Enzyme Secretion: Promotes the secretion of digestive enzymes from the pancreas.
- Appetite Suppression: Acts as an appetite suppressant, influencing satiety signals .
Biochemical Pathways
CCK-21 influences several key biochemical pathways:
- Cell Growth and Metabolism: It promotes cell growth and energy production.
- Gene Expression: Affects gene expression related to digestive processes.
- Protein Synthesis: Enhances protein synthesis in response to nutrient intake .
Effects on Insulin Secretion
Research indicates that CCK-21 does not significantly affect basal insulin secretion in mice, even at high doses. This contrasts with other CCK fragments like CCK-8 and CCK-39, which have been shown to stimulate insulin secretion effectively .
Case Studies
Study on Food Intake and Body Weight:
A study involving domestic pigs assessed the effects of a long-acting CCK analogue (NN9056) on food intake. The results showed a significant reduction in food intake and body weight among treated groups compared to control groups, indicating potential therapeutic applications for obesity management .
Comparative Table of Cholecystokinin Fragments
| Fragment | Molecular Weight | Insulin Secretion Effect | Appetite Suppression |
|---|---|---|---|
| CCK-21 | 2321.691 | No effect | Yes |
| CCK-8 | 1010.14 | Significant stimulation | Yes |
| CCK-39 | 1549.23 | Significant stimulation | Yes |
Cellular Effects
CCK-21 has notable effects on various cell types:
- Enteroendocrine Cells: Stimulates secretion of other gastrointestinal hormones.
- Pancreatic Cells: Influences enzyme production and secretion.
The interactions between CCK-21 and cellular receptors play a pivotal role in regulating digestive processes and metabolic functions.
Scientific Research Applications
Physiological Effects
1. Insulin Secretion Modulation
Research indicates that cholecystokinin-33 significantly enhances insulin secretion in response to glucose and arginine stimulation. In a study involving rats, CCK-33 at low doses (1 pmol/kg·min) was shown to amplify insulin release triggered by glucose or arginine, suggesting its potential as an incretin-like agent that could aid in managing blood glucose levels . This effect is crucial for understanding the hormone's role in metabolic regulation.
2. Glucose Homeostasis
Cholecystokinin-33 also plays a role in modulating glucose homeostasis. It influences glucagon secretion from pancreatic alpha cells, which is vital for maintaining blood sugar levels. Research has demonstrated that CCK binds to the high-affinity CCKA receptors located in islet cells, indicating its direct involvement in pancreatic hormone regulation . The absence of local CCK gene expression in porcine pancreatic tissue suggests that systemic CCK may primarily regulate these processes.
Table 1: Summary of Key Studies on Cholecystokinin-33 (1-21) (Porcine)
Case Studies
Case Study 1: Insulin Response to Cholecystokinin
In a controlled experiment, researchers administered varying doses of porcine cholecystokinin-33 to assess its impact on insulin secretion during glucose challenges. Results indicated that higher doses led to a significant increase in insulin levels compared to controls, establishing a dose-response relationship that underscores the peptide's potential therapeutic applications in diabetes management .
Case Study 2: Glucagon Regulation
Another study focused on the interaction between cholecystokinin-33 and glucagon secretion. By examining pancreatic tissues from pigs, researchers found that CCK significantly influenced glucagon release through its action on specific receptors. This finding highlights the complex interplay between these hormones in regulating blood sugar levels .
Preparation Methods
Fmoc-Based Synthesis Strategy
The Fmoc SPPS approach is the predominant method for synthesizing Cholecystokinin-33 (1-21) (porcine), owing to its compatibility with acid-sensitive side-chain protecting groups and automated instrumentation. The peptide sequence—Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg —is assembled on a resin, typically Wang or Rink amide resin, starting from the C-terminus. Each amino acid is coupled sequentially using activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in combination with diisopropylcarbodiimide (DIC). Deprotection of the Fmoc group at each step is achieved using 20% piperidine in dimethylformamide (DMF), ensuring minimal side reactions.
A critical challenge during synthesis is the prevention of aspartimide formation at aspartic acid (Asp) residues, particularly at positions 17 and 19 in the sequence. Studies demonstrate that adding 1 M ethyl cyano(hydroxyimino) acetate (Oxyma) to the deprotection solution reduces aspartimide-related impurities from 44% to 15%. Furthermore, backbone protection of aspartyl residues using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) groups has been employed to eliminate this side reaction entirely.
Resin Cleavage and Side-Chain Deprotection
Following chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, typically containing water and triisopropylsilane (TIS) as scavengers. For Cholecystokinin-33 (1-21), a cleavage mixture of TFA:HO:TIS (95:2.5:2.5 v/v) is applied for 2–3 hours at room temperature. This step simultaneously removes acid-labile side-chain protecting groups, such as tert-butyl (tBu) for serine and threonine, trityl (Trt) for histidine, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. The crude peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a powdered form.
Purification of Crude Peptide
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (ACN) in 0.1% TFA. Analytical HPLC traces of Cholecystokinin-33 (1-21) (porcine) consistently show a major peak corresponding to the target peptide, with purity exceeding 95%. Preparative HPLC conditions often employ a linear gradient from 10% to 50% ACN over 60 minutes, achieving a retention time of approximately 32 minutes. Notably, the presence of TFA in the final product is a concern for cell-based assays, as residual TFA can influence biological activity at concentrations as low as 10 nM. To address this, some protocols incorporate TFA removal steps using ion-exchange resins or alternative acids like hydrochloric acid (HCl) during cleavage.
Affinity Chromatography
Alternative purification strategies leverage affinity chromatography, particularly for research requiring high-purity receptors. For example, Szecowka et al. utilized ricin-II agarose and CCK-affinity gels to purify CCK receptors, achieving an 80,000-fold purification. While this method is less common for synthetic peptides, it highlights the importance of affinity interactions in isolating CCK-related biomolecules.
Quality Control and Analytical Characterization
Purity Assessment
The purity of Cholecystokinin-33 (1-21) is rigorously assessed using analytical HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Commercial batches report purities of >95% (Cohesion Biosciences) and 97.3% (NovoPro Labs), with molecular weights verified as 2321.71 Da. Discrepancies in purity often arise from residual TFA or incomplete deprotection during synthesis, necessitating iterative optimization of coupling and cleavage conditions.
Structural Confirmation
The peptide’s primary structure is confirmed via Edman degradation or tandem mass spectrometry (MS/MS). For instance, the sequence Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg is corroborated by multiple suppliers, with minor variations observed in methionine oxidation states. Additionally, circular dichroism (CD) spectroscopy may be employed to assess secondary structure in solution, though this is less commonly reported for short peptides like CCK-33 (1-21).
| Supplier | Purity | Molecular Weight (Da) | Key Additives |
|---|---|---|---|
| Cohesion Biosciences | >95% | 2321.71 | None |
| NovoPro Labs | 97.3% | 2321.71 | TFA (optional removal) |
| Advanced ChemTech | >95% | 2321.71 | Lyophilization aids |
These variations underscore the impact of TFA content and lyophilization additives on experimental outcomes, particularly in in vivo studies where TFA may induce trifluoroacetylation of proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
